molecular formula C21H16ClN5O4 B3646139 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

Cat. No.: B3646139
M. Wt: 437.8 g/mol
InChI Key: WUWDHWYKUTXVTN-UHFFFAOYSA-N
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Description

This compound (molecular formula C₂₂H₂₁N₅OS₂) features a 4,6-dimethylpyrimidin-2-yl group linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group. The pyrimidine and benzothiazole rings are aromatic heterocycles known for their pharmacological relevance. The sulfanyl (-S-) group enhances chemical reactivity, while the acetamide linker facilitates interactions with biological targets. Its synthesis typically involves coupling 2-thio-4,6-dimethylpyrimidine with a chloroacetamide intermediate under refluxing ethanol, followed by crystallization .

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c1-12-9-17-18(25-26(24-17)13-7-8-20(31-2)15(22)10-13)11-16(12)23-21(28)14-5-3-4-6-19(14)27(29)30/h3-11H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDHWYKUTXVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is a compound of interest due to its potential biological activities, including antimicrobial, antiparasitic, and anticancer properties. This article reviews its biological activity based on recent research findings.

  • Molecular Formula : C22H18ClN5O5
  • Molecular Weight : 467.86 g/mol
  • CAS Number : 445459-12-1

Antimicrobial Activity

Research indicates that benzotriazole derivatives possess significant antimicrobial properties. A study evaluated various benzotriazole compounds against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
Compound AMRSA12.5
Compound BEscherichia coli25
Compound CPseudomonas aeruginosa20

Antiparasitic Activity

The compound has also been studied for its antiparasitic effects. In vitro tests demonstrated that derivatives of benzotriazole could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, a derivative showed over 50% inhibition at concentrations as low as 25 μg/mL after 72 hours of incubation .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

Compound NameConcentration (μg/mL)Growth Inhibition (%)
N-benzenesulfonylbenzotriazole2550
N-benzenesulfonylbenzotriazole5064

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays using bladder cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation effectively. The structure-based design approach has led to the identification of derivatives with improved potency against cancer cells .

Case Study: Bladder Cancer Cells

In a study involving UM-UC-9 bladder cancer cells, the compound exhibited significant antiproliferative effects, suggesting its potential as a therapeutic agent in cancer treatment. The findings indicate that further exploration into its mechanism of action could provide insights into its efficacy and safety profile in clinical applications .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H16ClN5O4C_{21}H_{16}ClN_{5}O_{4}, and it possesses a molecular weight of approximately 437.8 g/mol. The structure features a benzotriazole moiety, which is known for its role in enhancing biological activity and stability in various applications .

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Benzotriazole derivatives have been investigated for their potential anticancer properties. Research indicates that compounds similar to N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide exhibit cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of specific substituents can enhance their selectivity and potency against tumor cells .
  • Antimicrobial Properties :
    • The compound has shown promising results in antimicrobial assays. Its structure allows for interaction with microbial enzymes, potentially disrupting their function. This property is critical in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that benzotriazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. The nitro group in the compound may play a role in this activity by influencing nitric oxide synthase pathways .

Photochemical Applications

  • UV Protection :
    • The benzotriazole group is widely recognized for its UV-absorbing properties, making it valuable in formulating sunscreens and other protective coatings. The compound can absorb UV radiation effectively, thereby protecting skin and materials from UV-induced damage .
  • Stabilizers in Polymers :
    • Due to its ability to absorb UV light, this compound is utilized as a stabilizer in plastics and coatings to prevent degradation from sunlight exposure .

Material Science Applications

  • Nanomaterials :
    • Research has explored the use of benzotriazole derivatives in synthesizing nanomaterials with enhanced properties. These materials can exhibit improved electrical conductivity and thermal stability due to the presence of the benzotriazole unit .
  • Corrosion Inhibitors :
    • The compound's ability to form stable complexes with metal ions makes it an effective corrosion inhibitor in various industrial applications. Its application extends to protecting metals from oxidation and degradation in harsh environments .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated cytotoxicity against breast cancer cells.
Antimicrobial Properties Effective against E.coli and Staphylococcus aureus.
UV Protection Enhanced UV absorption compared to traditional agents.
Nanomaterials Improved conductivity in synthesized nanocomposites.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (–NO₂) at the benzamide position undergoes reduction under controlled conditions. This reaction is pivotal for generating amine derivatives, which serve as intermediates in pharmaceutical synthesis.

  • Reagents/Conditions :
    Sodium borohydride (NaBH₄) in dimethylformamide (DMF) at 25°C for 18 hours .
    Alternative methods include catalytic hydrogenation (H₂/Pd-C) in ethanol .

  • Products :
    Reduction yields N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-aminobenzamide. The amine derivative exhibits enhanced nucleophilicity, enabling further functionalization .

Reaction Parameter Details
ReagentNaBH₄ (50% in DMF)
Temperature25°C
Time18 hours
Yield85–90% (estimated from analogs)

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom on the 3-chloro-4-methoxyphenyl group participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent groups.

  • Reagents/Conditions :
    Amines (e.g., methylamine) in the presence of K₂CO₃ in DMF at 80°C .
    Thiols or alkoxides may also substitute chlorine under similar conditions.

  • Products :
    Substitution introduces amines, thioethers, or ethers at the chloro position. For example, reaction with methylamine produces N-[2-(3-methylamino-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide .

Reaction Parameter Details
ReagentMethylamine, K₂CO₃
SolventDMF
Temperature80°C
Time12–24 hours
Yield60–75% (based on benzotriazole analogs)

Benzotriazole Ring Functionalization

The benzotriazole core is stable under acidic and basic conditions but can undergo electrophilic substitution at the 1-position when activated.

  • Reagents/Conditions :
    Nitration (HNO₃/H₂SO₄) at 0–5°C introduces a nitro group at the 1-position of the benzotriazole .
    Halogenation (e.g., Cl₂/FeCl₃) is also feasible but less common due to steric hindrance .

  • Products :
    Nitration yields a dinitro derivative, enhancing UV absorption properties for material science applications .

Reaction Parameter Details
ReagentHNO₃ (conc.), H₂SO₄ (catalyst)
Temperature0–5°C
Time2 hours
Yield50–60%

Hydrolysis of the Amide Bond

The amide linkage between benzotriazole and nitrobenzamide is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Reagents/Conditions :
    Hydrochloric acid (6M HCl) at reflux (110°C) for 6 hours .
    Alternatively, NaOH (10% aqueous) at 80°C .

  • Products :
    Hydrolysis cleaves the amide bond, yielding 2-nitrobenzoic acid and the benzotriazole amine derivative .

Reaction Parameter Details
Reagent6M HCl
Temperature110°C (reflux)
Time6 hours
Yield>90%

Cross-Coupling Reactions

The chloroaryl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl systems.

  • Reagents/Conditions :
    Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in DMF/H₂O (3:1) at 90°C .

  • Products :
    Coupling with phenyl boronic acid produces N-[2-(3-phenyl-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide .

Reaction Parameter Details
CatalystPd(PPh₃)₄
LigandNone (homogeneous conditions)
SolventDMF/H₂O (3:1)
Temperature90°C
Yield70–80%

Mechanistic Insights

  • Nitro Group Reduction : Proceeds via a two-step mechanism involving nitroso and hydroxylamine intermediates before yielding the amine .

  • SNAr Reactions : The electron-withdrawing nitro and methoxy groups activate the chloro substituent toward nucleophilic attack .

  • Benzotriazole Stability : The triazole ring remains intact under most conditions but may undergo ring-opening under extreme reducing agents (e.g., LiAlH₄) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Benzothiazole Moieties

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
  • Molecular Formula : C₂₃H₂₀N₄O₂S₂
  • Structural Features: Combines a thienopyrimidine ring (instead of pyrimidine) with a benzothiazole group.
  • Uniqueness: The thienopyrimidine core introduces additional sulfur atoms and a fused thiophene ring, altering electronic properties and binding interactions compared to the dimethylpyrimidine in the target compound. This structural variation may enhance selectivity for kinase inhibition .
N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide
  • Molecular Formula : C₁₄H₁₂N₄OS₂
  • Structural Features : A benzothiazole directly fused to a pyrimidine ring via a methylsulfanyl group.
  • This simplification may limit its bioactivity spectrum compared to the target compound .

Analogues with Pyrimidine or Benzothiazole Substitutions

2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
  • Molecular Formula : C₁₆H₁₇N₃O₂S
  • Structural Features: Contains a hydroxyl group on the pyrimidine ring and a phenoxyphenyl substituent.
  • Uniqueness: The hydroxyl group increases polarity, improving water solubility but reducing membrane permeability compared to the dimethylpyrimidine in the target compound. The phenoxy group may confer antioxidant properties .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
  • Molecular Formula : C₁₄H₁₃N₃OS
  • Structural Features : Shares the dimethylpyrimidine and sulfanyl-acetamide backbone but lacks the benzothiazole moiety.
  • X-ray studies reveal a 91.9° dihedral angle between pyrimidine and phenyl rings, creating a non-planar conformation that may hinder target binding .

Analogues with Alternative Heterocycles

N-(2-Chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Molecular Formula : C₂₃H₂₁ClN₆O₂S
  • Structural Features : Replaces pyrimidine with a triazole ring and incorporates a furan group.
  • Uniqueness : The triazole ring enhances metabolic stability, while the furan introduces oxygen-based hydrogen bonding. However, the bulkier structure may reduce bioavailability compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications References
Target Compound C₂₂H₂₁N₅OS₂ Dimethylpyrimidine, benzothiazole, sulfanyl-acetamide Dual heterocyclic targeting; kinase inhibition
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-{[5-(4-methylphenyl)thienopyrimidin-4-yl]sulfanyl}acetamide C₂₃H₂₀N₄O₂S₂ Thienopyrimidine, benzothiazole Enhanced selectivity for kinase targets
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide C₁₆H₁₇N₃O₂S Hydroxyl-pyrimidine, phenoxyphenyl Antioxidant potential; higher solubility
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide C₁₄H₁₃N₃OS Dimethylpyrimidine, phenyl Non-planar conformation; limited bioactivity
N-(2-Chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)triazol-3-yl]sulfanyl}acetamide C₂₃H₂₁ClN₆O₂S Triazole, furan, chlorophenyl Metabolic stability; agrochemical applications

Key Findings and Implications

  • Bioactivity : Compounds with sulfanyl linkages (e.g., target compound, ) show enhanced reactivity toward cysteine residues in enzymes, suggesting utility in covalent drug design .
  • Synthetic Accessibility : The target compound’s synthesis mirrors methods used for simpler analogues (e.g., ), but the benzothiazole moiety may require additional steps, impacting yield .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer :

  • Step 1 : Use a reflux setup with pyridine as both solvent and base to facilitate nucleophilic substitution between the benzotriazole precursor and 2-nitrobenzoyl chloride. Evidence from analogous benzamide syntheses suggests pyridine effectively neutralizes HCl byproducts .
  • Step 2 : Purify the crude product via sequential washes with 10% NaHCO₃ (to remove unreacted acid chlorides) and recrystallization from methanol. This method reduced impurities by ~30% in related compounds .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and optimize stoichiometry (1:1.2 molar ratio of benzotriazole to acyl chloride).

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer :

  • UV-Vis Spectroscopy : Confirm π→π* transitions in the benzotriazole (λmax ~320 nm) and nitrobenzamide (λmax ~280 nm) moieties. Discrepancies >5 nm may indicate conjugation defects .
  • FTIR : Look for amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric). Absence of N-H stretches (~3300 cm⁻¹) confirms successful substitution .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. For example, the methoxy group (δ 3.8–4.0 ppm in ¹H; δ 55–60 ppm in ¹³C) and benzotriazole aromatic protons (δ 7.2–8.5 ppm) .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer :

  • Solubility Screen : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using UV-Vis absorbance at 280 nm. For compounds with <1 mg/mL solubility, employ surfactants (e.g., Tween-80) or co-solvents (10% PEG-400) .
  • Stability Assay : Incubate at 37°C in PBS (pH 7.4) for 72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). A >90% recovery indicates suitability for biological testing .

Advanced Research Questions

Q. What mechanistic insights explain contradictory fluorescence quenching observed in analogs?

Methodological Answer :

  • Hypothesis : Electron-withdrawing groups (e.g., nitro) may quench fluorescence via intramolecular charge transfer (ICT), while methoxy groups enhance it through resonance.
  • Validation :

Use time-resolved fluorescence spectroscopy to compare lifetimes. A shorter lifetime (<2 ns) supports ICT quenching .

Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. High electron density on the nitro group correlates with quenching .

  • Case Study : In a 2015 study, substituting chloro with methoxy increased quantum yield from 0.12 to 0.34, confirming substituent-dependent photophysics .

Q. How can computational modeling predict bioactivity against target enzymes?

Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 (CYP3A4). Focus on hydrogen bonds between the benzotriazole N3 and heme iron, and π-π stacking with phenylalanine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values >2.5 Å suggest weak target engagement.
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays. A Pearson’s r >0.7 validates the model .

Q. What strategies resolve discrepancies in reaction yields between batch and flow chemistry?

Methodological Answer :

  • Batch Limitations : Poor heat dissipation and mixing inefficiencies reduce yields (e.g., 45% vs. 68% in flow).
  • Flow Optimization :

Use a microreactor (0.5 mm ID) with residence time <2 minutes to minimize side reactions.

Adjust temperature gradients (e.g., 80°C for activation, 25°C for quenching).

  • Case Study : A 2021 study achieved 85% yield in flow vs. 52% in batch by optimizing residence time and solvent polarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

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